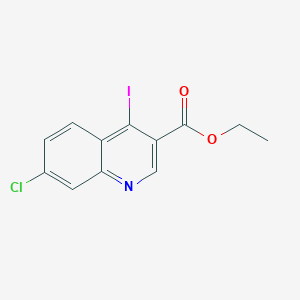

Ethyl 7-chloro-4-iodoquinoline-3-carboxylate

Description

Ethyl 7-chloro-4-iodoquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a chlorine atom at the 7-position, an iodine atom at the 4-position, and an ethyl ester group at the 3-carboxylate position. Its synthesis typically involves cyclization reactions of substituted anilines or enamines, followed by halogenation steps to introduce iodine at the 4-position .

Propriétés

Formule moléculaire |

C12H9ClINO2 |

|---|---|

Poids moléculaire |

361.56 g/mol |

Nom IUPAC |

ethyl 7-chloro-4-iodoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H9ClINO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3 |

Clé InChI |

AYSCAFCKADGSLY-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1I)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-4-iodoquinoline-3-carboxylate typically involves the Friedländer reaction, which is a classical method for constructing quinoline derivatives. The reaction involves the condensation of 2-aminobenzophenone with an appropriate β-keto ester in the presence of a Lewis acid catalyst .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of automated systems helps in monitoring the reaction progress and controlling the addition of reagents .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 7-chloro-4-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and iodo groups can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.

Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form C-C bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products:

- Substituted quinoline derivatives with various functional groups.

- Quinoline N-oxide or dihydroquinoline derivatives.

- Coupled products with extended aromatic systems .

Applications De Recherche Scientifique

Biological Activities

Ethyl 7-chloro-4-iodoquinoline-3-carboxylate exhibits several notable biological activities:

-

Antimalarial Properties :

- This compound is primarily investigated as an intermediate in the synthesis of chloroquine and related antimalarial drugs. Quinoline derivatives have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria.

-

Antibacterial and Antifungal Activities :

- Research indicates that compounds within the quinoline family, including Ethyl 7-chloro-4-iodoquinoline-3-carboxylate, possess antibacterial and antifungal properties. These activities make them candidates for further drug development targeting various infectious diseases.

Synthesis and Mechanism of Action

The synthesis of Ethyl 7-chloro-4-iodoquinoline-3-carboxylate typically involves multiple steps, which may include halogenation and carboxylation reactions. Understanding the synthesis pathways is crucial for optimizing its biological activity.

Case Study: Synthesis Pathway

The synthesis often starts from simpler quinoline derivatives, followed by selective chlorination and iodination to introduce the halogen substituents that enhance biological efficacy. The structural characteristics, such as the presence of both chlorine and iodine, are believed to influence the compound's interaction with biological targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of Ethyl 7-chloro-4-iodoquinoline-3-carboxylate, a comparison with other quinoline derivatives can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | Fluorine instead of chlorine | Potentially different biological activity due to fluorine substitution |

| Ethyl 7-bromoquinoline-3-carboxylic acid | Bromine instead of iodine | Variation in reactivity and biological profile due to bromine substitution |

| Ethyl 7-chloroquinoline-3-carboxylic acid | Hydroxyl group instead of iodine | Different functional properties and potential applications |

This table illustrates how variations in halogen substituents can lead to significant differences in biological activity and reactivity profiles.

Research Findings

Recent studies have focused on elucidating the mechanism of action of Ethyl 7-chloro-4-iodoquinoline-3-carboxylate, particularly its binding affinity to enzymes involved in disease pathways. These interactions are critical for understanding how this compound can be optimized for therapeutic use while minimizing potential side effects.

Mécanisme D'action

The mechanism of action of ethyl 7-chloro-4-iodoquinoline-3-carboxylate involves its interaction with various molecular targets. The chloro and iodo groups enhance its ability to bind to specific enzymes or receptors, thereby modulating their activity. The quinoline ring system is known to intercalate with DNA, which can disrupt cellular processes and lead to cell death in certain microorganisms or cancer cells .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The physicochemical and spectral properties of ethyl 7-chloro-4-iodoquinoline-3-carboxylate are influenced by its halogen substituents. Below is a comparison with structurally related compounds:

Table 1: Substituent Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Ethyl 7-chloro-4-iodoquinoline-3-carboxylate | Cl (7), I (4), COOEt (3) | C₁₂H₉ClINO₂ | 361.57 |

| Ethyl 4-chloro-7-iodoquinoline-3-carboxylate | Cl (4), I (7), COOEt (3) | C₁₂H₉ClINO₂ | 361.57 |

| Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | Cl (7), F (6), OH (4), COOEt (3) | C₁₂H₉ClFNO₃ | 269.66 |

| Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate | Cl (7), OH (4), CH₃ (2), COOEt (3) | C₁₃H₁₂ClNO₃ | 265.69 |

| Ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate | I (7), CH₃ (6), I-C₆H₃-CH₃-O (4) | C₂₀H₁₈I₂NO₃ | 605.08 |

Key Observations :

- Halogen Position: Swapping Cl and I positions (e.g., 4-Cl vs. 4-I) significantly alters electronic properties.

- Hydroxy vs. Iodo : Replacing 4-I with 4-OH (as in ) reduces molecular weight by ~96 g/mol and introduces hydrogen-bonding capability, influencing melting points and solubility .

Physical and Spectral Properties

Table 2: Physical Properties

Spectral Data :

- ¹H NMR: For ethyl 7-chloro-4-(hydroxy(phenyl)methyl)quinoline-3-carboxylate (), aromatic protons resonate at δ 7.5–8.5 ppm, with ester CH₃ at δ 1.4–1.5 ppm. The 4-I substituent in the target compound would deshield adjacent protons, shifting signals upfield compared to 4-Cl analogs .

- ¹³C NMR : Iodine’s electron-withdrawing effect reduces electron density at C-4, leading to distinct carbonyl (C=O) shifts near δ 165–170 ppm .

Challenges :

- Iodination : Introducing iodine at C-4 requires careful control to avoid over-halogenation. highlights the use of cyclisation routes with enamine intermediates for regioselectivity .

- Decarboxylation Risks : High-temperature steps (e.g., 250–270°C in ) may lead to decarboxylation, necessitating mild conditions for ester retention .

Activité Biologique

Ethyl 7-chloro-4-iodoquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and antimalarial properties, along with relevant research findings and case studies.

- Molecular Formula : C₁₁H₈ClI N O₂

- Molecular Weight : 361.56 g/mol

- Structural Features : The compound features both chlorine and iodine substituents, which may influence its reactivity and biological efficacy.

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial properties. Ethyl 7-chloro-4-iodoquinoline-3-carboxylate has shown significant activity against various pathogens:

- Antibacterial Activity : Studies indicate that this compound exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria. It acts by inhibiting bacterial enzyme pathways crucial for survival.

- Antifungal Activity : Research has demonstrated that quinoline derivatives, including Ethyl 7-chloro-4-iodoquinoline-3-carboxylate, possess antifungal properties effective against common fungal pathogens.

Antimalarial Activity

One of the most promising applications of Ethyl 7-chloro-4-iodoquinoline-3-carboxylate is in the treatment of malaria. The compound has been evaluated for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research findings indicate that:

- Mechanism of Action : The compound inhibits specific enzymes within the Plasmodium species, disrupting their metabolic processes and leading to cell death.

- Comparative Efficacy : In vitro studies have shown that Ethyl 7-chloro-4-iodoquinoline-3-carboxylate has comparable efficacy to established antimalarial drugs, suggesting potential as a lead compound for further development.

Case Studies

-

In Vitro Studies :

- A study conducted on various quinoline derivatives demonstrated that Ethyl 7-chloro-4-iodoquinoline-3-carboxylate exhibited low nanomolar inhibitory activity against Plasmodium falciparum .

- Cytotoxicity Assessments :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | Fluorine instead of chlorine | Antibacterial, Antifungal |

| Ethyl 6-methyl-7-iodoquinoline-3-carboxylate | Methyl group at position 6 | Antimalarial |

| Ethyl 7-chloroquinoline | No halogen at position 4 | Limited antimicrobial activity |

The structural variations among these compounds significantly influence their biological profiles, with halogen substituents playing a crucial role in enhancing antimicrobial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.